molecular formula C28H23ClN4OS B11501529 6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B11501529
M. Wt: 499.0 g/mol
InChI Key: MQCVSUWDEOCCDR-UHFFFAOYSA-N
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Description

The compound 6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolinone core substituted with a sulfur-linked 1,2,4-triazole ring, a cyclopropyl group, and aromatic substituents. The molecule’s stereoelectronic properties are likely influenced by the electron-withdrawing chlorine atom at position 6, the steric bulk of the cyclopropyl group, and the π-π interactions enabled by the phenyl and 2,4-dimethylphenyl moieties. Crystallographic analysis using programs like SHELXL () and visualization tools like ORTEP-3 () would be critical for confirming its 3D conformation and intermolecular interactions.

Properties

Molecular Formula

C28H23ClN4OS

Molecular Weight

499.0 g/mol

IUPAC Name

6-chloro-3-[[5-cyclopropyl-4-(2,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H23ClN4OS/c1-16-8-13-23(17(2)14-16)33-26(19-9-10-19)31-32-28(33)35-25-24(18-6-4-3-5-7-18)21-15-20(29)11-12-22(21)30-27(25)34/h3-8,11-15,19H,9-10H2,1-2H3,(H,30,34)

InChI Key

MQCVSUWDEOCCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6CC6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in various substituted quinoline compounds.

Scientific Research Applications

6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the triazole and sulfanyl groups may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the quinolinone family, which is well-studied for its pharmacological relevance. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Applications/Research Findings
Target Compound 6-Cl, triazolylsulfanyl, cyclopropyl, 2,4-dimethylphenyl, 4-phenyl ~525 (estimated) High steric bulk, potential for dual hydrogen bonding via triazole and quinolinone Hypothesized kinase inhibition (structural analogy to known inhibitors); no explicit data
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one () 7-Cl, 6-F, cyclopropyl, dihydroquinolinone ~268.7 Reduced aromaticity (dihydroquinolinone), fluorinated substituent Research applications in small-molecule screening; no specific biological data reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Chlorophenylsulfanyl, trifluoromethyl, pyrazole-carbaldehyde ~310.7 Electrophilic aldehyde group, strong electron-withdrawing CF₃ Intermediate in synthesis of agrochemicals/pharmaceuticals; reactivity studies

Key Differences and Implications:

The 1,2,4-triazole moiety in the target compound introduces additional hydrogen-bonding sites compared to simpler sulfanyl or pyrazole derivatives (), which may enhance target selectivity .

Substituent Effects :

  • The 2,4-dimethylphenyl group in the target compound increases hydrophobicity, favoring membrane penetration, while the cyclopropyl group may stabilize conformational states via ring strain .
  • Fluorine in the analogue () enhances metabolic stability but reduces polar surface area compared to the target’s chlorine and sulfur atoms .

Synthetic Accessibility: The target compound’s triazole-sulfanyl linkage likely requires multi-step synthesis (e.g., Huisgen cycloaddition or thiol-ene coupling), whereas the dihydroquinolinone () can be synthesized via simpler cyclization routes .

Research Findings and Limitations

  • Crystallographic Tools: Structural validation of such complex molecules relies on software like SHELX () and visualization suites like WinGX ().
  • Biological Data Gap: While structural analogs (e.g., ) are noted for research use, explicit activity data for the target compound are absent, necessitating further experimental studies.
  • Reactivity : The sulfur atom in the sulfanyl group (target compound) may confer susceptibility to oxidation, unlike the more stable CF₃ group in the pyrazole derivative () .

Biological Activity

6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H23ClN4OS
  • Molecular Weight : 499.03 g/mol
  • CAS Number : 577998-81-3

The compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole moiety suggests potential inhibition of enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis.
  • Interaction with Biological Targets : The quinoline structure is known for its ability to interact with DNA and RNA, potentially affecting gene expression and cellular proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. In vitro studies have shown significant activity against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has demonstrated potential anticancer effects in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: In Vitro Anticancer Studies

A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with the compound resulted in:

  • Cell Viability Reduction : 50% reduction at a concentration of 10 µM.
  • Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were observed.

Toxicological Profile

While the compound shows promising biological activities, its safety profile requires careful evaluation. Preliminary toxicity studies indicate that:

  • LD50 (Lethal Dose) : Further studies are needed to establish this parameter definitively.

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of structurally similar quinoline and triazole derivatives often involves multi-step reactions. For example, microwave-assisted synthesis with indium(III) chloride as a catalyst has been employed to achieve cyclization of intermediates, yielding 63% efficiency under controlled irradiation (360 W, 5 minutes) . Solvent selection (e.g., dichloromethane/di-isopropylether mixtures) and catalyst loading (e.g., 20 mol%) are critical for purity and yield optimization . Reaction parameters such as temperature and pH must be systematically varied to minimize by-products .

Q. Which analytical techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular connectivity, while X-ray crystallography provides unambiguous evidence of stereochemistry and crystal packing. For instance, dihedral angles between aromatic systems (e.g., 57.84° between quinoline and phenyl rings) and intermolecular hydrogen bonding (N–H⋯N) can be resolved via crystallography . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy further validate functional groups .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of the synthesis?

Competing side reactions during cyclization often arise from unstable intermediates. A methodological approach involves:

  • Screening alternative catalysts (e.g., Lewis acids like InCl₃ vs. Brønsted acids) to enhance regioselectivity .
  • Employing microwave irradiation to reduce reaction time and energy input, as demonstrated in analogous quinoline syntheses .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ NMR to isolate intermediates before degradation .

Q. What strategies are recommended for resolving contradictions in crystallographic vs. computational structural data?

Discrepancies between experimental (X-ray) and computational (DFT) geometries may arise from solvent effects or lattice forces. To mitigate this:

  • Perform solvent-free crystallography or use polarizable continuum models (PCM) in computational studies to account for environmental interactions .
  • Compare Hirshfeld surface analyses with calculated electrostatic potentials to identify non-covalent interactions (e.g., π–π stacking with centroid distances of ~3.94 Å) that influence packing .

Q. How can the environmental fate and biodegradation pathways of this compound be studied?

Environmental impact assessments require a combination of laboratory and computational methods:

  • Laboratory studies : Use OECD guidelines to measure partition coefficients (log P) and hydrolysis rates under varying pH/temperature conditions .
  • Biotic transformations : Conduct microbial degradation assays with soil or water samples to identify metabolites via LC-MS .
  • Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using standardized protocols .

Methodological Challenges and Solutions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?

A split-plot design with randomized blocks is effective for SAR studies. For example:

  • Main plots : Vary substituents on the triazole or quinoline moieties.
  • Subplots : Test biological activity (e.g., enzyme inhibition) across replicates.
  • Controls : Include positive/negative controls and solvent blanks to normalize data . Statistical tools like ANOVA can isolate the impact of structural modifications on activity .

Q. How can researchers optimize crystallization conditions for X-ray-quality crystals?

Key factors include:

  • Solvent selection : Use mixed solvents (e.g., CH₂Cl₂/di-isopropylether) to modulate solubility and nucleation rates .
  • Temperature gradients : Gradual cooling from saturation points promotes slow crystal growth.
  • Seeding : Introduce microcrystals of analogous compounds to template nucleation .

Data Interpretation and Validation

Q. How should conflicting spectral data (e.g., NMR vs. HRMS) be reconciled?

Contradictions may arise from impurities or dynamic equilibria (e.g., tautomerism). Solutions include:

  • Repurifying the compound via column chromatography or recrystallization.
  • Conducting variable-temperature NMR to detect tautomeric shifts .
  • Cross-validating with alternative techniques (e.g., IR for carbonyl confirmation) .

Q. What computational methods are recommended for predicting biological activity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model ligand-target interactions. For example:

  • Dock the compound into protein active sites (PDB ID: e.g., 1XYZ) to estimate binding affinities .
  • Use QSAR models trained on analogous triazole derivatives to predict IC₅₀ values .

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